![molecular formula C12H12N2O3 B108355 N-Formyl-dl-tryptophan CAS No. 16108-03-5](/img/structure/B108355.png)
N-Formyl-dl-tryptophan
Overview
Description
“N-Formyl-dl-tryptophan” is a form of tryptophan . Tryptophan is an aromatic amino acid with unique physico-chemical properties . It is often encountered in membrane proteins, especially at the level of the water/bilayer interface .
Synthesis Analysis
A range of inorganic and organoelement halides was evaluated as acidic promoters of direct N(in) -formylation of tryptophan . In addition to Me3 SiBr, the less expensive PBr3 was found to be highly efficient and was selected for further optimization .
Molecular Structure Analysis
The molecular formula of “N-Formyl-dl-tryptophan” is C12H12N2O3 . Its molecular weight is 232.23 g/mol . The InChIKey is RNEMLJPSSOJRHX-UHFFFAOYSA-N . The Canonical SMILES is C1=CC=C2C (=C1)C (=CN2)CC (C (=O)O)NC=O .
Chemical Reactions Analysis
“N-Formyl-dl-tryptophan” is involved in the formylation of tryptophan . This process is promoted by acidic promoters .
Physical And Chemical Properties Analysis
Tryptophan is an aromatic amino acid with unique physico-chemical properties . It plays a role in membrane protein stabilization, anchoring, and orientation in lipid bilayers .
Scientific Research Applications
Tryptophan Metabolism
N-Formyl-dl-tryptophan is a derivative of the essential amino acid L-Tryptophan, which is required for protein synthesis . L-Tryptophan undergoes extensive and complex metabolism along several pathways, resulting in many bioactive molecules acting in various organs through different action mechanisms . Disruptions in L-Tryptophan metabolism are reported in several neurological, metabolic, psychiatric, and intestinal disorders .
Pharmacological Target
Enzymes involved in L-Tryptophan metabolism, metabolites themselves, or their receptors, represent potential therapeutic targets . This makes N-Formyl-dl-tryptophan a compound of interest in the development of drugs targeting these pathways .
Neurological Disorders
Alterations in L-Tryptophan metabolism have been reported in several neurological diseases . Therefore, N-Formyl-dl-tryptophan could potentially be used in the development of treatments for these conditions .
Metabolic Disorders
Disruptions in L-Tryptophan metabolism are also associated with certain metabolic disorders . This suggests that N-Formyl-dl-tryptophan could have applications in the treatment of these conditions .
Psychiatric Disorders
Similar to neurological and metabolic disorders, certain psychiatric conditions have also been linked to disruptions in L-Tryptophan metabolism . This indicates a potential role for N-Formyl-dl-tryptophan in the development of psychiatric treatments .
Intestinal Disorders
L-Tryptophan metabolism is also implicated in various intestinal disorders . Therefore, N-Formyl-dl-tryptophan could potentially be used in the treatment of these conditions .
Mechanism of Action
Target of Action
N-Formyl-dl-tryptophan, also known as Formyl-DL-Trp-OH, primarily targets enzymes involved in the metabolism of tryptophan . These enzymes include indoleamine 2,3-dioxygenase (IDO1), IDO2, and tryptophan 2,3-dioxygenase (TDO2) . These enzymes play a crucial role in the catabolism of tryptophan to kynurenine .
Mode of Action
The compound interacts with its targets, the enzymes IDO1, IDO2, and TDO2, to catalyze the first-rate limiting step of the degradation of tryptophan to kynurenine . This interaction results in the production of N-formyl-kynurenine, which is rapidly and spontaneously converted into kynurenine .
Biochemical Pathways
N-Formyl-dl-tryptophan is involved in the tryptophan metabolic pathway, which produces a series of metabolites called tryptophan catabolics (TRYCATs) . These metabolites are involved in pathological processes such as excitotoxicity, neuroinflammation, oxidative stress, and mitochondrial damage . The metabolism of tryptophan can follow three significant pathways: the kynurenine pathway in both immune and epithelial cells, the serotonin production pathway in enterochromaffin cells, and direct transformation by the gut microbiota of tryptophan into several molecules .
Pharmacokinetics
It is known that disruptions in tryptophan metabolism are reported in several neurological, metabolic, psychiatric, and intestinal disorders .
Result of Action
The result of N-Formyl-dl-tryptophan’s action is the production of kynurenine and other downstream active intermediates, including hydroxykynurenine, anthranilic acid, 3-HAA, quinolinic acid, and others . These metabolites can have neurotoxic/neuroprotective effects through the antagonist/agonist activity of the N-methyl-D-aspartate receptor (NMDAR) .
Action Environment
The action of N-Formyl-dl-tryptophan can be influenced by various environmental factors. For instance, the gut microbiota can influence the metabolism of tryptophan . Other factors that can affect tryptophan metabolism include inflammation and stress, exercise, vitamins, minerals, diet, glucocorticoids, and aging .
Safety and Hazards
Future Directions
The substrates, products, and enzymes of Tryptophan metabolism all contribute to the development of neurological and psychiatric disorders . This paper deals with three metabolic pathways of tryptophan that produce a series of metabolites called tryptophan Catabolics (TRYCATs) . These metabolites are involved in pathological processes such as excitotoxicity, neuroinflammation, oxidative stress, and mitochondrial damage and are closely associated with neurological and psychiatric disorders such as Alzheimer’s disease and depression .
properties
IUPAC Name |
2-formamido-3-(1H-indol-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c15-7-14-11(12(16)17)5-8-6-13-10-4-2-1-3-9(8)10/h1-4,6-7,11,13H,5H2,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEMLJPSSOJRHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10936447 | |
Record name | N-(Hydroxymethylidene)tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10936447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16108-03-5 | |
Record name | N-(Hydroxymethylidene)tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10936447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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